Tert-Butyl-1,2,3,4-Tetrahydroisochinolin-4-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. It is known for its stability and reactivity, making it a valuable component in chemical research and industrial applications .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: This compound is used in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is employed in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of tert-butyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: It can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Wirkmechanismus
The mechanism of action of tert-butyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. It acts as a precursor in the synthesis of compounds that modulate neurotransmitter activity in the brain. The compound’s structure allows it to interact with enzymes and receptors involved in neurotransmission, thereby influencing various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Uniqueness
Tert-butyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s stability and reactivity make it particularly valuable in synthetic chemistry and pharmaceutical research .
Biologische Aktivität
Tert-butyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate (TBTHIQ) is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including antiviral properties and mechanisms of action, supported by various studies and data.
Chemical Structure and Properties
- Molecular Formula : C14H19NO2
- CAS Number : 1479898-20-8
- SMILES : CC(C)(C)OC(=O)C1CNCC2=CC=CC=C12
This compound belongs to the tetrahydroisoquinoline class, which is known for diverse biological activities. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its bioactivity.
Antiviral Activity
Recent studies have highlighted TBTHIQ's antiviral properties, particularly against SARS-CoV-2. In vitro experiments demonstrated that TBTHIQ effectively suppressed viral replication in Vero E6 cells. Notably, it exhibited a higher antiviral activity than chloroquine in human lung Calu-3 cell lines, indicating a promising therapeutic potential against COVID-19 .
The mechanism by which TBTHIQ exerts its antiviral effects appears to differ from traditional antiviral agents like chloroquine. While chloroquine primarily inhibits viral entry into cells, TBTHIQ may interfere with the replication process itself. This distinction is critical for developing new antiviral strategies based on TBTHIQ derivatives.
Structure-Activity Relationship (SAR)
The biological activity of TBTHIQ can be attributed to its structural features. Research suggests that modifications to the tetrahydroisoquinoline scaffold can yield compounds with enhanced bioactivity. For instance, substituents at the 1 and 4 positions of the isoquinoline ring significantly affect the compound's interaction with biological targets .
Comparative Biological Activities
A comparative analysis of TBTHIQ with other tetrahydroisoquinoline derivatives reveals a broad spectrum of biological activities:
Compound | Activity Type | Reference |
---|---|---|
TBTHIQ | Antiviral | |
THIQ Derivative A | Antiparasitic | |
THIQ Derivative B | Anticancer | |
THIQ Derivative C | Antimicrobial |
Case Studies and Research Findings
Future Directions
The ongoing research into TBTHIQ and its derivatives suggests several avenues for future exploration:
- Optimization of Derivatives : Further chemical modifications could enhance the potency and selectivity of TBTHIQ against various pathogens.
- Mechanistic Studies : Detailed studies are needed to elucidate the precise mechanisms through which TBTHIQ exerts its biological effects.
- Clinical Trials : Promising preclinical results necessitate clinical trials to evaluate safety and efficacy in humans.
Eigenschaften
IUPAC Name |
tert-butyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)12-9-15-8-10-6-4-5-7-11(10)12/h4-7,12,15H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSSUBYNEALTEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CNCC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1479898-20-8 |
Source
|
Record name | tert-butyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.